2-Fluorophenyl cyclopropyl ketone 2-Fluorophenyl cyclopropyl ketone
Brand Name: Vulcanchem
CAS No.: 141030-72-0
VCID: VC21156297
InChI: InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2
SMILES: C1CC1C(=O)C2=CC=CC=C2F
Molecular Formula: C10H9FO
Molecular Weight: 164.18 g/mol

2-Fluorophenyl cyclopropyl ketone

CAS No.: 141030-72-0

Cat. No.: VC21156297

Molecular Formula: C10H9FO

Molecular Weight: 164.18 g/mol

* For research use only. Not for human or veterinary use.

2-Fluorophenyl cyclopropyl ketone - 141030-72-0

Specification

CAS No. 141030-72-0
Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
IUPAC Name cyclopropyl-(2-fluorophenyl)methanone
Standard InChI InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2
Standard InChI Key QUTQPZKZGGQBET-UHFFFAOYSA-N
SMILES C1CC1C(=O)C2=CC=CC=C2F
Canonical SMILES C1CC1C(=O)C2=CC=CC=C2F

Introduction

Chemical Identity and Structure

Basic Identification

2-Fluorophenyl cyclopropyl ketone is clearly identified through several standard chemical identifiers as outlined in Table 1.

Table 1: Chemical Identifiers of 2-Fluorophenyl Cyclopropyl Ketone

ParameterInformation
Common Name2-Fluorophenyl cyclopropyl ketone
IUPAC NameCyclopropyl(2-fluorophenyl)methanone
CAS Registry Number141030-72-0
Molecular FormulaC₁₀H₉FO
Molecular Weight164.18 g/mol
MDL NumberMFCD03841228

The compound features a 2-fluorophenyl ring connected to a carbonyl group, which is further attached to a cyclopropyl moiety. This structural arrangement contributes to its chemical reactivity and potential applications in organic synthesis .

Structural Representation

The molecular structure consists of a cyclopropyl ring (C₃H₅) connected to a carbonyl group (C=O), which is further attached to a 2-fluorophenyl ring (C₆H₄F). The fluorine atom at the ortho position of the phenyl ring creates distinct electronic effects that influence the compound's reactivity. The cyclopropyl ring introduces ring strain, which can be exploited in various chemical transformations .

Physical and Chemical Properties

Physical Properties

The physical properties of 2-Fluorophenyl cyclopropyl ketone are summarized in Table 2, based on available data.

Table 2: Physical Properties of 2-Fluorophenyl Cyclopropyl Ketone

PropertyValueSource
Physical StateLiquid to solid at room temperatureInferred
Flash Point107.9 ± 10.6 °C
Storage ConditionsAmbient temperature, sealed container
Hazard ClassificationGHS07 (Warning)

While comprehensive physical property data for this specific compound is limited in the available sources, these properties are significant for handling, storage, and application considerations in laboratory and industrial settings .

Chemical Reactivity

The chemical reactivity of 2-Fluorophenyl cyclopropyl ketone is primarily determined by three key structural features:

  • The carbonyl group (C=O), which can undergo nucleophilic addition reactions

  • The cyclopropyl ring, which possesses ring strain and can participate in ring-opening reactions

  • The fluorine substituent on the phenyl ring, which imparts specific electronic effects

These features make the compound versatile in various chemical transformations, including reduction reactions to form alcohols, oxidation reactions, and nucleophilic substitution reactions involving the fluorine atom .

ManufacturerProduct NumberPurityPackage SizePrice (USD)Date
Matrix Scientific08678597%1g$4372021-12-16
Matrix Scientific08678597%2g$7262021-12-16
Rieke Metals6123-01-3797%2g$7312021-12-16
Rieke MetalsNV00394Not specified1g$8092021-12-16
AK Scientific4197ADNot specified1g$9352021-12-16

This pricing information suggests that 2-Fluorophenyl cyclopropyl ketone is a specialty chemical with relatively high cost, indicative of its specialized applications and potentially complex synthesis requirements .

Applications and Research

Pharmaceutical Intermediates

2-Fluorophenyl cyclopropyl ketone serves as an important intermediate in pharmaceutical synthesis. The presence of fluorine in drug molecules can enhance metabolic stability, membrane permeability, and binding interactions with target proteins. Similarly, the cyclopropyl group can influence the conformational properties of drug molecules and their interactions with biological targets.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 2-Fluorophenyl cyclopropyl ketone, each with distinct properties and applications. Table 4 presents a comparison of these analogs.

Table 4: Structural Analogs of 2-Fluorophenyl Cyclopropyl Ketone

Compound NameCAS NumberMolecular FormulaKey DifferenceNotable Feature
Cyclopropyl 2-fluorobenzyl ketone150322-73-9C₁₁H₁₁FOContains a methylene (CH₂) spacer between carbonyl and phenylUsed as a prasugrel intermediate
2-Fluorophenyl cyclobutyl ketone898790-94-8C₁₁H₁₁FOContains cyclobutyl instead of cyclopropylDifferent ring strain properties
4-Chloro-2-fluorophenyl cyclopropyl ketone898790-24-4C₁₀H₈ClFOAdditional chlorine at para positionDifferent electronic properties
3-Methylphenyl cyclopropyl ketone150668-37-4C₁₁H₁₂OContains methyl group instead of fluorineDifferent electronic properties

These structural analogs demonstrate the diversity of ketone compounds incorporating cyclopropyl rings and halogenated aromatic systems, each with potentially unique chemical and biological properties .

Differentiation from Cyclopropyl 2-Fluorobenzyl Ketone

It is important to clarify the distinction between 2-Fluorophenyl cyclopropyl ketone (CAS: 141030-72-0) and Cyclopropyl 2-fluorobenzyl ketone (CAS: 150322-73-9), as these compounds are sometimes confused due to their similar names. The key structural difference is the presence of a methylene (CH₂) group in Cyclopropyl 2-fluorobenzyl ketone that separates the carbonyl from the aromatic ring, resulting in different molecular formulas, weights, and properties .

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